2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Description
2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a trimethylpyrazole moiety at position 4. The acetamide group is linked via a phenylamino bridge, with a methoxy substituent at the acetamide’s α-position.
Properties
IUPAC Name |
2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-13(2)24-25(14(12)3)18-10-9-17(22-23-18)20-15-5-7-16(8-6-15)21-19(26)11-27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQSBYBLVZWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania parasites, which cause leishmaniasis, a tropical disease affecting millions of people worldwide.
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site. A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by a lower binding free energy. This interaction inhibits the activity of LmPTR1, thereby affecting the survival and proliferation of the Leishmania parasites.
Biochemical Pathways
The inhibition of LmPTR1 disrupts the biochemical pathways involved in the survival and proliferation of Leishmania parasites
Result of Action
The result of the compound’s action is the inhibition of Leishmania parasite proliferation, leading to a decrease in the severity of leishmaniasis. The compound has shown potent in vitro antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate.
Biological Activity
2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1019106-48-9 |
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds like this compound, exhibit significant antitumor properties. A study focusing on similar pyrazole compounds demonstrated their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers .
In vitro studies have shown that derivatives with specific substitutions can enhance cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, the combination of certain pyrazoles with doxorubicin yielded a synergistic effect that improved treatment efficacy in resistant cancer types .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds is also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests their utility in treating inflammatory diseases .
Antibacterial Activity
Preliminary investigations into the antibacterial properties of pyrazole derivatives indicate promising results against various bacterial strains. The structure of this compound may contribute to its ability to disrupt bacterial cell wall synthesis or function .
Case Study 1: Antitumor Efficacy
A recent study evaluated the effects of a series of pyrazole derivatives on breast cancer cells. Among them, this compound showed enhanced cytotoxicity when combined with doxorubicin compared to doxorubicin alone. The combination index method indicated a significant synergistic effect (p < 0.05), particularly in MDA-MB-231 cells .
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the anti-inflammatory effects of related pyrazole compounds in a murine model of arthritis. The results indicated that treatment with these compounds led to a marked reduction in paw swelling and histological signs of inflammation. This suggests that this compound may have therapeutic potential in inflammatory disorders .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyridazine core differentiates it from pyrimidine-based analogs (e.g., compound 2e in ). The sulfamoyl group in ’s compound introduces polarity and hydrogen-bonding capacity, which may enhance solubility compared to the methoxy group in the target compound .
Synthetic Efficiency: Compound 2e () was synthesized with a 30% yield under microwave conditions, suggesting challenges in optimizing reactions for triazole-pyrimidine hybrids. In contrast, the ≥99% purity of the thiophene-containing acetamide () indicates robust purification protocols for phenoxyacetamide derivatives .
Molecular Weight and Complexity :
- The target compound (MW 378.43) is less bulky than sulfamoyl-containing analogs (MW 491.57, ), which may improve membrane permeability in drug delivery applications .
Functional Group Impact on Bioactivity
While pharmacological data for the target compound are unavailable, insights can be inferred from related structures:
- Pyrazole and Pyridazine Synergy : The trimethylpyrazole group in the target compound and ’s analog is a common feature in kinase inhibitors (e.g., c-Met inhibitors), where methyl groups enhance hydrophobic interactions with ATP-binding pockets .
- Methoxy vs. Sulfamoyl : The methoxy group in the target compound may reduce solubility compared to sulfamoyl derivatives but could improve metabolic stability by resisting oxidative degradation .
Spectroscopic and Analytical Comparisons
- IR and NMR Profiles :
- The target compound’s acetamide group would likely show C=O stretches near 1650–1700 cm⁻¹, similar to compound 2e (). However, the absence of a triazole ring (as in 2e ) would simplify the ^1H NMR spectrum, with distinct shifts for pyridazine protons (~8.0–9.0 ppm) .
- ’s pyrazole-acetamide hybrid exhibited characteristic N-H stretches at 3300 cm⁻¹, aligning with the target compound’s expected spectral features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
